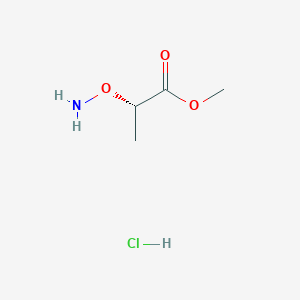

Methyl (2S)-2-aminooxypropanoate;hydrochloride

Description

Properties

IUPAC Name |

methyl (2S)-2-aminooxypropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3.ClH/c1-3(8-5)4(6)7-2;/h3H,5H2,1-2H3;1H/t3-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZYDMIDEVVKHLP-DFWYDOINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)ON.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)ON.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-2-aminooxypropanoate;hydrochloride typically involves the reaction of methyl 2-bromo-2-oxopropanoate with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxylamine displaces the bromine atom, forming the aminooxy group. The reaction is usually carried out in an aqueous or alcoholic solvent at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and minimizes waste.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-aminooxypropanoate;hydrochloride undergoes various chemical reactions, including:

Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The aminooxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the aminooxy group under basic or acidic conditions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amine.

Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

Methyl (2S)-2-aminooxypropanoate;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.

Industry: The compound is used in the production of specialty chemicals and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of Methyl (2S)-2-aminooxypropanoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminooxy group can form covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function. This interaction can lead to changes in biochemical pathways and cellular processes, making the compound a valuable tool in research and therapeutic applications.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

Methyl (2S)-2-aminooxypropanoate; hydrochloride, also known as methyl O-methyl-L-serinate hydrochloride, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and pharmacological implications based on recent studies.

- IUPAC Name: Methyl O-methyl-L-serinate hydrochloride

- Molecular Weight: 169.61 g/mol

- CAS Number: 327051-11-6

- Purity: ≥95%

Methyl (2S)-2-aminooxypropanoate acts as a bioactive compound with several proposed mechanisms:

- Proteasome Inhibition: Similar to other amino acid derivatives, it has been suggested that this compound may interact with the proteasome, a crucial component in cellular protein degradation. Proteasome inhibitors are known to induce apoptosis in cancer cells, making this compound a candidate for anticancer therapy .

- Antioxidant Properties: The introduction of specific functional groups enhances the antioxidant capacity of amino acid derivatives. This property is significant as oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders .

- Biochemical Interactions: The hydroxyl and amino functional groups in the structure may facilitate interactions with various biological targets, potentially leading to diverse pharmacological effects .

Anticancer Activity

Recent studies have highlighted the potential of methyl (2S)-2-aminooxypropanoate in cancer treatment:

- In vitro Studies: Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has shown significant inhibition of cell viability in multiple myeloma cell lines with an IC50 value comparable to established proteasome inhibitors like bortezomib .

- Mechanistic Insights: The compound's ability to selectively inhibit specific proteasome subunits (e.g., PSMB5) suggests a targeted approach in disrupting protein homeostasis in cancer cells .

Antioxidant Activity

The antioxidant properties of methyl (2S)-2-aminooxypropanoate have been evaluated using DPPH radical scavenging assays:

- Comparative Analysis: In studies comparing various compounds, methyl (2S)-2-aminooxypropanoate demonstrated antioxidant activity that surpassed some known antioxidants like ascorbic acid, indicating its potential utility in preventing oxidative damage .

Data Summary Table

| Property | Value |

|---|---|

| IUPAC Name | Methyl O-methyl-L-serinate hydrochloride |

| Molecular Weight | 169.61 g/mol |

| CAS Number | 327051-11-6 |

| Purity | ≥95% |

| Anticancer IC50 (RPMI 8226) | 31 nM |

| Antioxidant Activity | Higher than ascorbic acid |

Case Studies

- Cytotoxicity in Cancer Cells:

- Antioxidant Evaluation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.